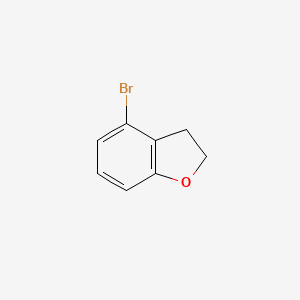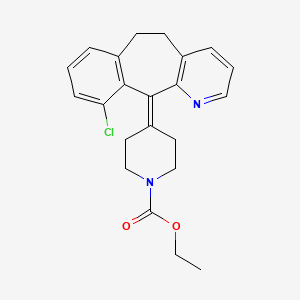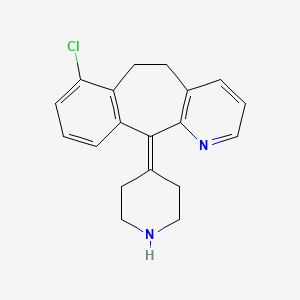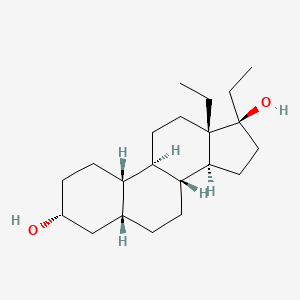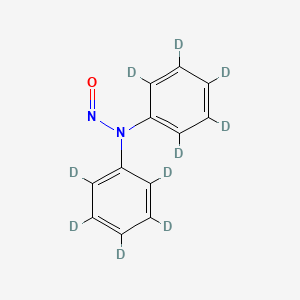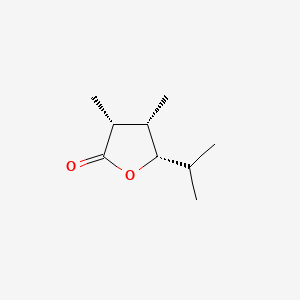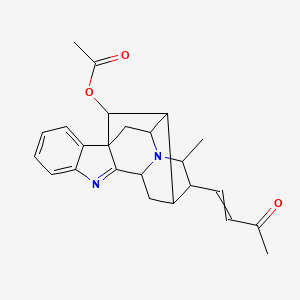
Rauvotetraphylline D
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rauvotetraphylline D is an indole alkaloid isolated from the aerial parts of Rauvolfia tetraphylla . It has a molecular formula of C24H26N2O3 and a molecular weight of 390.48 g/mol .
Physical And Chemical Properties Analysis
This compound is a powder . It has a molecular weight of 390.48 g/mol . The density is 1.5±0.1 g/cm3, and the boiling point is 535.9±50.0 °C at 760 mmHg .Scientific Research Applications
Hybrid Monoterpenoid Indole Alkaloids from Rauvolfia tetraphylla : A study by Gao et al. (2015) isolated new hybrid monoterpenoid indole alkaloids from Rauvolfia tetraphylla, including rauvotetraphyllines, and evaluated their cytotoxicity against human cancer cell lines. This research suggests potential applications in cancer treatment.
Medicinal Applications of Rauvolfia Tetraphylla : Shankar, Srinivas, and Rao (2019) explored the use of Rauvolfia tetraphylla in traditional medicine, noting its use for various conditions and its content of secondary metabolites like rauvotetraphyllines. Their findings, detailed in their study, highlight the plant's range of pharmacological activities, including antimicrobial and antipsychotic effects.
Gut Microbes and Antirheumatic Drugs : Rodrigues et al. (2019) conducted a study on the interaction between gut microbes and disease-modifying antirheumatic drugs (DMARDs). While not directly related to Rauvotetraphylline D, this research indicates the broader context of pharmacological studies where such compounds could be relevant.
Prevotella in Rheumatoid Arthritis : Alpízar-Rodríguez et al. (2019) investigated the microbiome composition in individuals at risk for rheumatoid arthritis, focusing on Prevotella spp. Their findings may provide insights into how compounds like this compound could be used in the context of autoimmune diseases.
Safety and Hazards
Mechanism of Action
Rauvotetraphylline D
is an indole alkaloid that has been isolated from the aerial parts of a plant called Rauvolfia tetraphylla . Indole alkaloids are a class of compounds that have been found to have various biological and therapeutic properties, including anticancer, antimalarial, antihypertensive, and sedative effects .
Properties
IUPAC Name |
[14-methyl-13-(3-oxobut-1-enyl)-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6,8-tetraen-18-yl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O3/c1-12(27)8-9-15-13(2)26-19-10-16(15)21-20(26)11-24(23(21)29-14(3)28)17-6-4-5-7-18(17)25-22(19)24/h4-9,13,15-16,19-21,23H,10-11H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTZIRFIBRQILGQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C2CC3N1C4C2C(C5(C4)C3=NC6=CC=CC=C56)OC(=O)C)C=CC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
